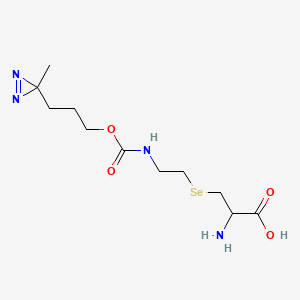
(R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-氨基-3-((2-(((3-(3-甲基-3H-二氮杂环丙烷-3-基)丙氧基)羰基)氨基)乙基)硒基)丙酸是一种复杂的有机化合物,其结构包含二氮杂环丙烷基团、硒原子和氨基酸骨架。
准备方法
合成路线和反应条件
(R)-2-氨基-3-((2-(((3-(3-甲基-3H-二氮杂环丙烷-3-基)丙氧基)羰基)氨基)乙基)硒基)丙酸的合成通常涉及多个步骤:
二氮杂环丙烷的形成: 二氮杂环丙烷基团通常通过合适的先驱体与重氮化合物在紫外光或热条件下反应合成。
氨基酸骨架: 氨基酸骨架通过标准的肽合成技术制备,涉及官能团的保护和脱保护。
硒的引入: 硒原子通过亲核取代反应引入,其中含硒试剂与卤代中间体反应。
最终组装: 最终化合物通过在肽偶联条件下将含二氮杂环丙烷的片段与含硒的氨基酸骨架偶联而组装。
工业生产方法
这种化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用自动化肽合成仪、高效液相色谱 (HPLC) 进行纯化,以及严格的质量控制措施。
化学反应分析
反应类型
氧化: 化合物中的硒原子可以发生氧化反应,形成硒氧化物或硒酮衍生物。
还原: 化合物可以被还原形成硒醇衍生物。
取代: 二氮杂环丙烷基团可以参与亲核取代反应,导致形成各种衍生物。
常用试剂和条件
氧化: 过氧化氢 (H₂O₂) 或其他氧化剂在温和条件下。
还原: 硼氢化钠 (NaBH₄) 或其他还原剂。
取代: 胺类或硫醇类等亲核试剂在碱性条件下。
主要产物
氧化: 硒氧化物或硒酮衍生物。
还原: 硒醇衍生物。
取代: 各种取代的二氮杂环丙烷衍生物。
科学研究应用
化学
在化学领域,(R)-2-氨基-3-((2-(((3-(3-甲基-3H-二氮杂环丙烷-3-基)丙氧基)羰基)氨基)乙基)硒基)丙酸用作光交联剂。二氮杂环丙烷基团可以通过紫外光活化形成反应性卡宾中间体,可以共价修饰附近的分子,从而促进对分子相互作用的研究。
生物学
在生物学研究中,这种化合物用于研究蛋白质-蛋白质相互作用和蛋白质-配体相互作用。光交联特性使研究人员能够捕获细胞内的瞬时相互作用,从而提供对细胞过程的见解。
医药
在医药领域,该化合物在药物发现和开发方面具有潜在的应用价值。它与目标蛋白形成共价键的能力使其成为识别药物靶点和研究药物机制的有价值工具。
工业
在工业领域,该化合物可用于开发新型材料和涂料。其独特的化学性质使它能够制造具有特定功能的材料,例如提高耐用性或反应性。
作用机制
(R)-2-氨基-3-((2-(((3-(3-甲基-3H-二氮杂环丙烷-3-基)丙氧基)羰基)氨基)乙基)硒基)丙酸的作用机制涉及通过紫外光活化二氮杂环丙烷基团,形成反应性卡宾中间体。这种中间体可以与附近的分子共价结合,包括蛋白质、核酸和其他生物分子。硒原子也可以参与氧化还原反应,进一步调节化合物的反应性和相互作用。
相似化合物的比较
类似化合物
- 3-(3-(丁-3-炔-1-基)-3H-二氮杂环丙烷-3-基)丙酸
- 3-(3-甲基-3H-二氮杂环丙烷-3-基)丙酸
- (S)-2-氨基-6-(((3-(3-甲基-3H-二氮杂环丙烷-3-基)丙氧基)羰基)氨基)己酸
独特性
(R)-2-氨基-3-((2-(((3-(3-甲基-3H-二氮杂环丙烷-3-基)丙氧基)羰基)氨基)乙基)硒基)丙酸的独特性在于同时存在二氮杂环丙烷基团和硒原子。这种组合使它具有多功能的化学反应性,包括光交联和氧化还原反应,使其成为各种科学研究应用中宝贵的工具。
属性
分子式 |
C11H20N4O4Se |
|---|---|
分子量 |
351.27 g/mol |
IUPAC 名称 |
2-amino-3-[2-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]ethylselanyl]propanoic acid |
InChI |
InChI=1S/C11H20N4O4Se/c1-11(14-15-11)3-2-5-19-10(18)13-4-6-20-7-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17) |
InChI 键 |
BPTMKJUGVXFGEE-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=N1)CCCOC(=O)NCC[Se]CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



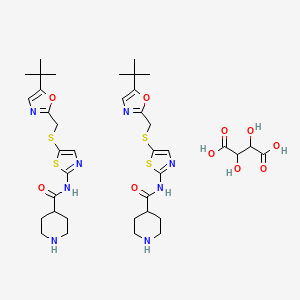
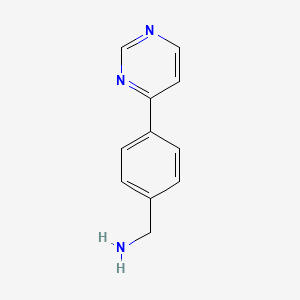
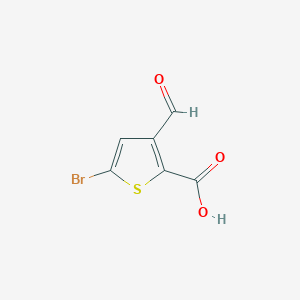
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)


![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)


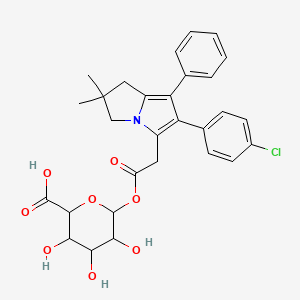
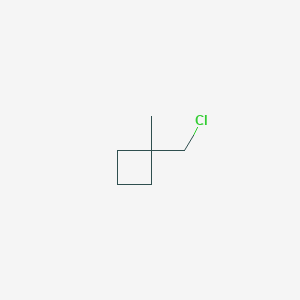

![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)
